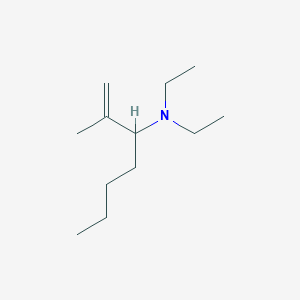![molecular formula C28H30N4O8 B14528115 N,N',N'',N'''-([1,1'-Biphenyl]-2,2',4,4'-tetrayl)tetrakis(N-acetylacetamide) CAS No. 62715-89-3](/img/structure/B14528115.png)
N,N',N'',N'''-([1,1'-Biphenyl]-2,2',4,4'-tetrayl)tetrakis(N-acetylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with four N-acetylacetamide groups
Preparation Methods
The synthesis of N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) typically involves multi-step organic reactions. One common method includes the reaction of [1,1’-biphenyl]-2,2’,4,4’-tetracarboxylic acid with N-acetylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) involves its interaction with specific molecular targets. The acetylacetamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds include:
N,N,N’,N’-Tetrakis(4-carboxyphenyl)-biphenyl-4,4’-diamine: This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties and applications.
N,N,N’,N’-Tetrakis(4-methylphenyl)benzidine: Another compound with a biphenyl core, but with methylphenyl groups instead of acetylacetamide groups, resulting in different reactivity and uses.
N,N,N’,N’-Tetra(4-biphenylyl)-4,4’-biphenyldiamine: This compound features biphenylyl groups, which provide different steric and electronic properties compared to N-acetylacetamide groups.
N,N’,N’‘,N’‘’-([1,1’-Biphenyl]-2,2’,4,4’-tetrayl)tetrakis(N-acetylacetamide) stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
62715-89-3 |
|---|---|
Molecular Formula |
C28H30N4O8 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-acetyl-N-[4-[2,4-bis(diacetylamino)phenyl]-3-(diacetylamino)phenyl]acetamide |
InChI |
InChI=1S/C28H30N4O8/c1-15(33)29(16(2)34)23-9-11-25(27(13-23)31(19(5)37)20(6)38)26-12-10-24(30(17(3)35)18(4)36)14-28(26)32(21(7)39)22(8)40/h9-14H,1-8H3 |
InChI Key |
CBBYMYFDFGKTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)C2=C(C=C(C=C2)N(C(=O)C)C(=O)C)N(C(=O)C)C(=O)C)N(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)



![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine](/img/structure/B14528076.png)

![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)

methanone](/img/structure/B14528087.png)
![6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14528089.png)

![1-[(3-Aminopropyl)amino]octadecan-2-OL](/img/structure/B14528093.png)
